molecular formula C15H19N3O4 B1463393 benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate CAS No. 1214658-70-4

benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B1463393
CAS No.: 1214658-70-4
M. Wt: 305.33 g/mol
InChI Key: MRAXFRZZXXZOSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-oxopiperazin-1-yl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The piperazinone moiety may also play a role in binding to target proteins, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it combines the structural features of both benzyl carbamates and piperazinone derivatives. This unique combination allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXFRZZXXZOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate

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